molecular formula C12H13ClN2O B7557616 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide

2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide

Cat. No.: B7557616
M. Wt: 236.70 g/mol
InChI Key: BQPSRHANPYVVRG-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide is a chemical compound with a molecular formula of C12H13ClN2O It is characterized by the presence of a chloro group, a cyano group, and an acetamide group attached to a phenyl ring

Properties

IUPAC Name

2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-12(2,8-14)9-3-5-10(6-4-9)15-11(16)7-13/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPSRHANPYVVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide typically involves the reaction of 4-(2-cyanopropan-2-yl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Heterocyclic Compounds: Condensation reactions can lead to the formation of various heterocyclic structures.

    Carboxylic Acids and Amines: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro and cyano groups are key functional groups that contribute to its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(2-cyanopropan-2-yl)sulfanyl]phenyl]acetamide
  • 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

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